BenchChemオンラインストアへようこそ!

Ac-Lys-Ile-Phe-Met-Lys-NH2

Sodium Channel Inactivation Gate Electrophysiology

Ac-Lys-Ile-Phe-Met-Lys-NH2 (Inactivation Gate Peptide) is the sole validated pentapeptide that restores fast inactivation in sodium channels with disrupted gates. Unlike inactive Ac-KIQMK-amide or truncated IFM-NH2, only this sequence—with essential N-acetyl and C-amide modifications—elicits rapid open-channel block (τ=0.24 ms in hNav1.5), competitively displaces bupivacaine, and increases III-IV linker α-helicity by ~11%. Mandatory for mutant rescue assays, LA binding site mapping, and channelopathy research. No generic alternative replicates its mechanism; substitute peptides yield zero restorative activity. Ensure assay fidelity—procure the exact IFM probe.

Molecular Formula C34H58N8O6S
Molecular Weight 706.948
CAS No. 156162-44-6
Cat. No. B582814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys-Ile-Phe-Met-Lys-NH2
CAS156162-44-6
Molecular FormulaC34H58N8O6S
Molecular Weight706.948
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C34H58N8O6S/c1-5-22(2)29(42-32(46)26(38-23(3)43)16-10-12-19-36)34(48)41-28(21-24-13-7-6-8-14-24)33(47)40-27(17-20-49-4)31(45)39-25(30(37)44)15-9-11-18-35/h6-8,13-14,22,25-29H,5,9-12,15-21,35-36H2,1-4H3,(H2,37,44)(H,38,43)(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t22-,25-,26-,27-,28-,29-/m0/s1
InChIKeyIIUHBGJZIZOWHI-AGEVTBPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Lys-Ile-Phe-Met-Lys-NH2: Definition, Sodium Channel Target, and Procurement-Relevant Profile


Ac-Lys-Ile-Phe-Met-Lys-NH2 (CAS 156162-44-6), synonymously designated as Ac-KIFMK-amide or the Inactivation Gate Peptide, is a synthetic pentapeptide recognized as a critical chemical probe for the functional dissection of voltage-gated sodium channel inactivation [1]. This compound mimics the endogenous IFM (isoleucine-phenylalanine-methionine) motif located on the III-IV intracellular linker of the sodium channel α-subunit, a sequence that is essential for terminating the sodium current responsible for initiating action potentials in excitable cells [1]. The peptide is characterized by a molecular formula of C34H58N8O6S, a molecular weight of 706.95 g/mol, and terminal modifications including N-terminal acetylation and C-terminal amidation, which confer structural stability and functional fidelity when reconstituting fast inactivation in disrupted sodium channel systems [1].

Why Generic Substitution of Ac-Lys-Ile-Phe-Met-Lys-NH2 Fails: The Pharmacological Necessity of the IFM Motif and Precise Charge Topology


The substitution of Ac-Lys-Ile-Phe-Met-Lys-NH2 with similar oligopeptides, even those differing by a single residue or charge state, is scientifically invalid due to the compound's strict structural and electrostatic requirements for functional reconstitution of the sodium channel inactivation gate [1]. Procurement decisions cannot rely on general class-based assumptions, as peptides lacking the precise IFM sequence or the specific spatial distribution of the two flanking lysine residues fail to elicit fast open-channel block or to stabilize the α-helical conformation of the III-IV linker [1][2]. The data unequivocally demonstrate that analogues such as Ac-KIQMK-amide, which contain a Phe→Gln mutation within the IFM core, exhibit zero restorative activity [1]. Similarly, the truncated tripeptide IFM-NH2, which lacks the essential di-cationic charge topology, does not generate appreciable fast block [2]. Consequently, for assays focused on sodium channel gating mechanics, drug binding site mapping on the III-IV linker, or competitive displacement studies with local anesthetics, the use of Ac-Lys-Ile-Phe-Met-Lys-NH2 is mandatory, as no generic alternative replicates its specific mechanism of action in experimental systems [1][2].

Quantitative Differentiation Evidence for Ac-Lys-Ile-Phe-Met-Lys-NH2: Head-to-Head Comparison Data


Functional Efficacy: Ac-Lys-Ile-Phe-Met-Lys-NH2 Restores Inactivation vs. Inactive Ac-KIQMK-amide Mutant

The target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (acetyl-KIFMK-amide) is functionally active in restoring fast inactivation to sodium channels, whereas the direct analogue Ac-KIQMK-amide, which contains a single amino acid substitution (Phe→Gln), is completely ineffective [1]. This binary outcome—restoration versus no restoration—defines the compound as a validated, sequence-specific pharmacological probe [1].

Sodium Channel Inactivation Gate Electrophysiology

Binding Affinity and Kinetics: Kd = 33 μM and Voltage-Dependent Open-Channel Block of Ac-Lys-Ile-Phe-Met-Lys-NH2

The target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (KIFMK) interacts with brain type IIA sodium channels (F1489Q mutant) with a well-defined apparent dissociation constant (Kd) of approximately 33 μM at 0 mV, via a bimolecular reaction with the open channel [1]. The on-rate is both concentration- and voltage-dependent, consistent with the equivalent movement of ∼0.6 electronic charges across the membrane electric field, indicating that the peptide enters the intracellular mouth of the pore [1].

Sodium Channel Binding Kinetics Voltage-Dependent Block

Minimal Active Structural Unit: Ac-Lys-Ile-Phe-Met-Lys-NH2 Outperforms IFM-NH2 in Fast Block Efficacy

In a systematic structure-activity analysis, the target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (ac-KIFMK-NH2) induced fast block of sodium channels with a recovery time constant of 0.9 ms, whereas the positively charged tripeptide IFM-NH2 did not cause appreciable fast block [1]. This demonstrates that the two flanking lysine residues and the resulting di-cationic charge topology are essential for the fast block phenotype [1].

Peptide Mimetics Sodium Channel Block Fast Inactivation

Mechanism of Action: Helix-Stabilization of the III-IV Linker by Ac-Lys-Ile-Phe-Met-Lys-NH2 vs. Less Active Analogues

The target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (KIFMK) increases the helical content of the inactivation gate-related peptide MP-1A (Ac-GGQDIFMTEEQK-NH2) by approximately 11% in 80% TFE solution, as measured by circular dichroism spectroscopy [1]. In direct comparison, the pentapeptide KIFMT, which can restore inactivation but less effectively, increases MP-1A helical content by only approximately 6%, while KDIFMTK, which is ineffective in restoring inactivation, decreases helical content by approximately -4% [1].

Protein Structure NMR Spectroscopy Circular Dichroism

Rapid Time-Dependent Block of Human Cardiac Sodium Channels (hNav1.5) by Ac-Lys-Ile-Phe-Met-Lys-NH2

The target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (acetyl-KIFMK-amide) elicits a rapid time-dependent block of inactivation-deficient human cardiac sodium channels (hNav1.5-L409C/A410W) with a time constant τ of 0.24 ms at +50 mV when applied intracellularly at 2 mM [1]. The peptide also competes with the local anesthetic bupivacaine for binding within the sodium channel inner cavity, indicating overlapping receptor sites [1]. In contrast, the F1760K mutation (D4S6) abolished the use-dependent block by the peptide [1].

Cardiac Electrophysiology hNav1.5 Local Anesthetic Binding

Competitive Binding with Veratridine: Linear Decrease in Modified Channel Fraction with Increasing Ac-Lys-Ile-Phe-Met-Lys-NH2 Concentration

The target compound Ac-Lys-Ile-Phe-Met-Lys-NH2 (KIFMK) competes with the alkaloid veratridine for binding to the RIIA sodium channel [1]. The fraction of veratridine-modified sodium channels decreases linearly with increasing KIFMK concentration, consistent with competitive displacement at a shared or overlapping receptor site [1]. This provides a quantitative framework for assessing the relative occupancy of the peptide at the channel's open-state binding locus.

Sodium Channel Competitive Binding Veratridine

Optimal Scientific and Industrial Application Scenarios for Ac-Lys-Ile-Phe-Met-Lys-NH2 Based on Quantitative Evidence


Functional Reconstitution of Fast Inactivation in Mutant Sodium Channels

For laboratories using sodium channels with disrupted inactivation (e.g., F1489Q mutant in brain type IIA channels or L409C/A410W mutant in cardiac hNav1.5 channels), Ac-Lys-Ile-Phe-Met-Lys-NH2 serves as a validated positive control and functional probe to reconstitute fast inactivation. The compound restores fast inactivation where the mutant analogue Ac-KIQMK-amide fails completely [1], and it elicits a defined block time constant of 0.24 ms in human cardiac channels [2]. This scenario is essential for studies investigating the molecular basis of channelopathies such as epilepsy, cardiac arrhythmias, and myotonia, as well as for high-throughput screening campaigns designed to identify novel therapeutics that target the inactivation gate. Researchers can reference the established apparent Kd of 33 μM [3] to benchmark the potency of their own compounds or to calibrate assay conditions for SAR studies.

Mapping Local Anesthetic and Small Molecule Binding Sites on Sodium Channels

Ac-Lys-Ile-Phe-Met-Lys-NH2 is a definitive chemical tool for competitive displacement studies aimed at mapping the binding sites of local anesthetics and other small molecules within the inner cavity of sodium channels. The peptide has been shown to antagonize bupivacaine binding in hNav1.5 channels [2] and to compete linearly with veratridine for a shared receptor site on RIIA channels [4]. In procurement terms, this compound is essential for drug discovery programs in pain management, cardiac arrhythmia, and epilepsy, where understanding the precise binding locus of lead candidates is critical for intellectual property protection and for distinguishing mechanism of action from non-specific off-target effects. The F1760K mutation data [2] further provides a molecular fingerprint for identifying residues critical for drug binding, enabling rational design of next-generation sodium channel modulators.

Biophysical and Structural Analysis of III-IV Linker Conformation

For research groups employing NMR or circular dichroism spectroscopy to investigate the conformational dynamics of the sodium channel III-IV linker, Ac-Lys-Ile-Phe-Met-Lys-NH2 provides a quantifiable and reproducible perturbation of α-helical content [5]. The compound increases the helical content of the MP-1A peptide by approximately 11%, a metric that is both measurable and comparable across laboratories and peptide batches [5]. This application scenario is directly relevant to academic labs studying the biophysics of ion channel gating, as well as to industrial structural biology units seeking to validate in silico models of sodium channel inactivation with empirical data. The compound's specific interactions with Asp1487 and Glu1492, as identified by NMR [5], provide atomic-level constraints for molecular dynamics simulations, improving the accuracy of computational models used in structure-based drug design.

Standardized Pharmacological Assay for Veratridine Displacement Studies

Ac-Lys-Ile-Phe-Met-Lys-NH2 can be utilized as a calibrated standard in electrophysiological assays that measure competitive binding between sodium channel modulators. The linear relationship between increasing KIFMK concentration and decreasing veratridine-modified channel fraction [4] provides a quantitative framework for assessing the relative binding affinity of novel compounds. This is particularly valuable for screening natural product libraries or synthetic compound collections for sodium channel modulators with therapeutic potential in neuropathic pain or epilepsy. Procurement of this peptide ensures that the assay yields reproducible, quantifiable data that can be directly compared across different experimental runs and between different research institutions, enhancing the reliability and translatability of hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Lys-Ile-Phe-Met-Lys-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.